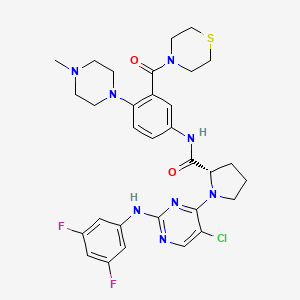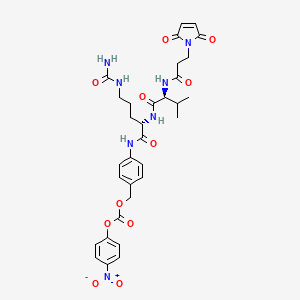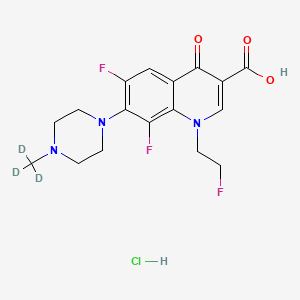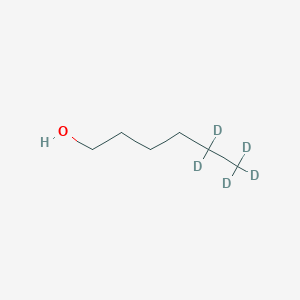
Thymidine-13C10,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-13C10,15N2 is a labeled form of thymidine, a nucleoside component of DNA. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Thymidine itself is a precursor of deoxyribonucleic acid and plays a crucial role in DNA synthesis and cell replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions within the thymidine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled carbon and nitrogen sources, along with optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized to ensure its isotopic enrichment and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-13C10,15N2 can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymine.
Reduction: Reduction of thymidine to its corresponding deoxyribose derivative.
Substitution: Replacement of specific atoms or groups within the thymidine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include thymine, deoxyribose derivatives, and substituted thymidine analogs. These products are often used in further research and applications .
Applications De Recherche Scientifique
Thymidine-13C10,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell synchronization studies to arrest cells at the G1/S boundary, allowing for the study of cell cycle dynamics.
Medicine: Utilized in imaging techniques to study cell proliferation and tumor growth.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mécanisme D'action
Thymidine-13C10,15N2 exerts its effects by incorporating into DNA during the synthesis phase. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary before DNA replication. This allows researchers to study cell cycle dynamics and the effects of various treatments on cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The unlabeled form of Thymidine-13C10,15N2, commonly used in DNA synthesis studies.
Thymidine-d14: A deuterated form of thymidine, used in similar applications but with different isotopic labeling.
Thymidine-13C10: Labeled with carbon-13 only, used in metabolic studies .
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
254.14 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clé InChI |
IQFYYKKMVGJFEH-YYGDLVLVSA-N |
SMILES isomérique |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


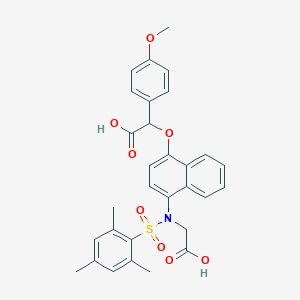
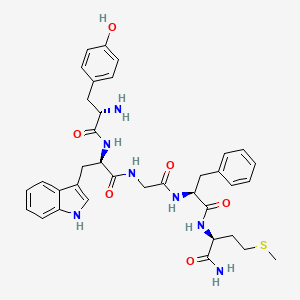
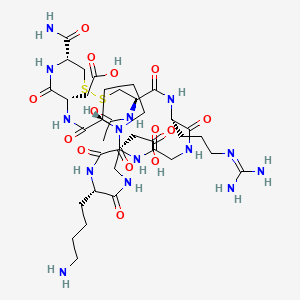
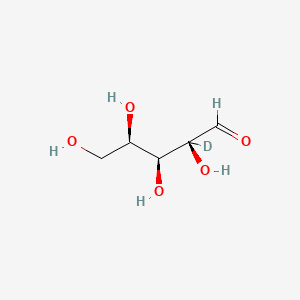
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)

